

# PF-562271 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PF-562271 hydrochloride |           |
| Cat. No.:            | B10768282               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of integrins and growth factor receptors, regulating essential cellular processes such as cell survival, proliferation, migration, and invasion.[4][5] Due to the overexpression and activation of FAK in a variety of human cancers, it has emerged as a significant target for anticancer drug development.[4][6][7] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

## **Core Mechanism of Action**

PF-562271 exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the catalytic activity of these kinases.[1][8] This direct inhibition blocks the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[4] [6] By disrupting FAK autophosphorylation, PF-562271 effectively abrogates the downstream signaling cascades that promote cell motility, survival, and proliferation.[4][8]



## **Quantitative Inhibitory Activity**

The inhibitory potency of PF-562271 has been characterized in various assays, demonstrating high affinity for its primary targets.

| Target                              | Assay Type         | IC50             | Reference(s) |
|-------------------------------------|--------------------|------------------|--------------|
| FAK                                 | Cell-free          | 1.5 nM           | [1][2][3][9] |
| Pyk2                                | Cell-free          | 14 nM (or 13 nM) | [2][3][9]    |
| FAK (phospho-FAK)                   | Cell-based         | 5 nM             | [1][2][9]    |
| FAK (Y397)                          | Cell-based         | 10-30 nM         | [7]          |
| CDK2/E, CDK5/p35,<br>CDK1/B, CDK3/E | Recombinant enzyme | 30-120 nM        | [2]          |

## Cellular and In Vivo Effects

Preclinical studies have demonstrated the significant anti-tumor activity of PF-562271 across a range of cancer models.



| Model System                                       | Effect                                                                                                                                                     | Dosage/Concentrat<br>ion  | Reference(s) |
|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|--------------|
| Pancreatic Ductal<br>Adenocarcinoma<br>(PDA) cells | Inhibited migration to IGF-I and collagen, and invasion in response to serum.  [10] Reduced migration of cancerassociated fibroblasts and macrophages.[10] | 0.1 μmol/L                | [10]         |
| A431 cells                                         | Complete inhibition of collective cell invasion into collagen gels.[1]                                                                                     | 250 nM                    | [1]          |
| Ewing sarcoma cell lines                           | Impaired cell viability.                                                                                                                                   | Average IC50 of 2.4<br>μΜ | [2]          |
| PC3-M xenografts                                   | 45% tumor growth inhibition.[1]                                                                                                                            | 50 mg/kg p.o. bid         | [1]          |
| BxPc3 xenografts                                   | 86% tumor growth inhibition.[1]                                                                                                                            | 50 mg/kg p.o. bid         | [1]          |
| PC3M-luc-C6<br>subcutaneous<br>xenografts          | 62% tumor growth inhibition after 2 weeks.[5]                                                                                                              | 25 mg/kg PO BID<br>5x/wk  | [5]          |
| PC3M-luc-C6<br>metastasis model                    | Significant reduction in metastatic growth. [5]                                                                                                            | 25 mg/kg PO BID<br>5x/wk  | [5]          |
| Orthotopic pancreatic cancer model                 | Reduced tumor growth, invasion, and metastases.[10] Decreased number of tumor-associated macrophages and fibroblasts.[10][11]                              | Not specified             | [10][11]     |



In vitro: Reduced viability, cell cycle progression, invasion, and invadopodia Glioblastoma (in formation.[12] In vivo: In vitro: 16 nM; In combination with [12] Reduced tumor size vivo: 50 mg/kg orally TMZ) and invasive margins, increased apoptosis, and increased survival.[12]

# Signaling Pathways and Experimental Workflows FAK Signaling Pathway and Inhibition by PF-562271









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. scbt.com [scbt.com]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation -PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. malotilate.com [malotilate.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-562271 Hydrochloride: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768282#pf-562271-hydrochloride-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com